molecular formula C10H13ClFNO3 B14548581 1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid CAS No. 61986-53-6

1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid

Cat. No.: B14548581
CAS No.: 61986-53-6
M. Wt: 249.66 g/mol
InChI Key: JLZGSDYGTQBBDP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid is a compound that combines the properties of both an alcohol and a carbamic acid derivative. The presence of both chlorine and fluorine atoms in the molecule makes it an interesting subject for chemical research due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoropropan-2-ol typically involves the halogenation of propanol derivatives. One common method is the reaction of 3-chloropropanol with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of fluorinated or chlorinated derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and intermediates for pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid is unique due to the combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61986-53-6

Molecular Formula

C10H13ClFNO3

Molecular Weight

249.66 g/mol

IUPAC Name

1-chloro-3-fluoropropan-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C3H6ClFO/c9-7(10)8-6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5,8H,(H,9,10);3,6H,1-2H2

InChI Key

JLZGSDYGTQBBDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O.C(C(CCl)O)F

Origin of Product

United States

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